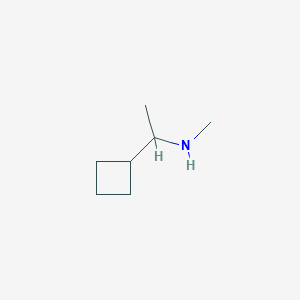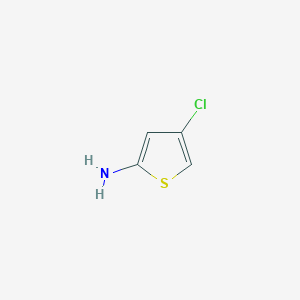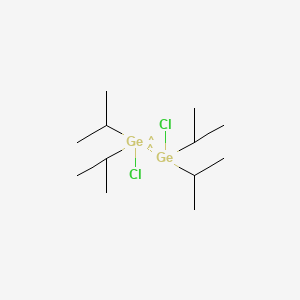
(1-Cyclobutylethyl)(methyl)amine
Übersicht
Beschreibung
“(1-Cyclobutylethyl)(methyl)amine” is a chemical compound with the CAS Number: 1427379-17-6 . It has a molecular weight of 113.2 and its IUPAC name is 1-cyclobutyl-N-methylethanamine . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(1-Cyclobutylethyl)(methyl)amine” consists of 7 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . Its InChI Code is 1S/C7H15N/c1-6(8-2)7-4-3-5-7/h6-8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
“(1-Cyclobutylethyl)(methyl)amine” is a liquid at room temperature . It has a molecular weight of 113.2 .Wissenschaftliche Forschungsanwendungen
Role in Plant Growth and Ethylene Inhibition
(1-Cyclobutylethyl)(methyl)amine, similar to 1-methylcyclopropene (1-MCP), could potentially be explored for its efficacy as a plant growth regulator. 1-MCP is known for its ability to inhibit ethylene action, thereby preventing the ripening and senescence of fruits, vegetables, and floriculture crops. This property has allowed scientists to make significant advances in understanding the role of ethylene in plants. The efficacy of such compounds is influenced by concentration, temperature, and treatment duration. The broader application of 1-MCP in preserving product quality during transportation and storage demonstrates the potential utility of related compounds, such as (1-Cyclobutylethyl)(methyl)amine, in agricultural and food industries (Blankenship & Dole, 2003).
Understanding Food-Derived Heterocyclic Amines
Research has indicated that dietary factors, including food-derived heterocyclic amines (HAs), may influence the incidence of diseases like mammary gland cancer. Understanding the formation, mitigation, metabolism, and potential carcinogenicity of HAs in foods, like those formed during the cooking of meat, is crucial. Compounds like (1-Cyclobutylethyl)(methyl)amine may share structural similarities with these amines, making them relevant in the study of the effects of dietary HAs on health (Snyderwine, 1994).
Contribution to Environmental Studies
The study of amines and amine-related compounds, like (1-Cyclobutylethyl)(methyl)amine, in surface waters is crucial for understanding their environmental impact. This includes their sources, concentrations, fate, and toxicity. The emergence of amine-based post-combustion CO2 capture technologies, for instance, has highlighted the need for comprehensive environmental assessments of amines. These studies contribute significantly to our understanding of the ecological implications of releasing such compounds into the environment and offer insights into mitigating potential risks (Poste, Grung, & Wright, 2014).
Eigenschaften
IUPAC Name |
1-cyclobutyl-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8-2)7-4-3-5-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWSPAMRIAOHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287937 | |
| Record name | Cyclobutanemethanamine, N,α-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutylethyl)(methyl)amine | |
CAS RN |
1427379-17-6 | |
| Record name | Cyclobutanemethanamine, N,α-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanemethanamine, N,α-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride](/img/structure/B3240022.png)




![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B3240044.png)



![6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3240083.png)


![3-Bromo-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B3240111.png)
